molecular formula C21H25NO3 B13804982 2,6-Methano-4H-1,4-benzoxazocine, 3,4,5,6-tetrahydro-4-(3,4-dimethoxyphenethyl)- CAS No. 67293-79-2

2,6-Methano-4H-1,4-benzoxazocine, 3,4,5,6-tetrahydro-4-(3,4-dimethoxyphenethyl)-

Cat. No.: B13804982
CAS No.: 67293-79-2
M. Wt: 339.4 g/mol
InChI Key: QKEIKIBTZWQXLF-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazocine ring system, which is fused with a dimethoxyphenethyl group. The intricate structure of this compound makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenethyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenethyl alcohol from 3,4-dimethoxybenzaldehyde through a reduction reaction.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the benzoxazocine ring system. This step often involves the use of strong acids or bases as catalysts.

    Final Assembly: The final step involves the coupling of the dimethoxyphenethyl group with the benzoxazocine ring system under specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    Mescaline: A naturally occurring compound with a similar phenethylamine backbone.

    3,4-Dimethoxyphenethyl alcohol: A related compound used in various synthetic applications.

Uniqueness

4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine is unique due to its benzoxazocine ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

67293-79-2

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

11-[2-(3,4-dimethoxyphenyl)ethyl]-8-oxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C21H25NO3/c1-23-20-8-7-15(11-21(20)24-2)9-10-22-13-16-12-17(14-22)25-19-6-4-3-5-18(16)19/h3-8,11,16-17H,9-10,12-14H2,1-2H3

InChI Key

QKEIKIBTZWQXLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3CC(C2)OC4=CC=CC=C34)OC

Origin of Product

United States

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